7-Chloro-1-(4-fluorophenyl)heptan-1-one
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Overview
Description
7-Chloro-1-(4-fluorophenyl)heptan-1-one is a chemical compound with the molecular formula C13H16ClFO and a molecular weight of 242.72 g/mol It is characterized by the presence of a chloro group at the 7th position and a fluoro group on the phenyl ring attached to the heptanone chain
Preparation Methods
The synthesis of 7-Chloro-1-(4-fluorophenyl)heptan-1-one typically involves the reaction of 1-(4-fluorophenyl)cyclopentanol with appropriate reagents . The synthetic route includes:
Starting Material: 1-(4-fluorophenyl)cyclopentanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: Industrial production methods may involve bulk synthesis and custom synthesis services to meet the demand for this compound.
Chemical Reactions Analysis
7-Chloro-1-(4-fluorophenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Chloro-1-(4-fluorophenyl)heptan-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-fluorophenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound acts as a reagent in chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
7-Chloro-1-(4-fluorophenyl)heptan-1-one can be compared with other similar compounds, such as:
7-Chloro-1-(4-chlorophenyl)heptan-1-one: Similar structure but with a chloro group instead of a fluoro group on the phenyl ring.
7-Chloro-1-(4-bromophenyl)heptan-1-one: Contains a bromo group on the phenyl ring.
7-Chloro-1-(4-methylphenyl)heptan-1-one: Features a methyl group on the phenyl ring.
Properties
IUPAC Name |
7-chloro-1-(4-fluorophenyl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVWKNBUBKCJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405669 |
Source
|
Record name | 7-chloro-1-(4-fluorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17135-47-6 |
Source
|
Record name | 7-Chloro-1-(4-fluorophenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17135-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloro-1-(4-fluorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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